molecular formula C7H10O3 B8585563 3-Ethoxy-propynoic acid ethyl ester

3-Ethoxy-propynoic acid ethyl ester

Cat. No.: B8585563
M. Wt: 142.15 g/mol
InChI Key: RHUHQEZZVJXMLX-UHFFFAOYSA-N
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Description

3-Ethoxy-propynoic acid ethyl ester is a chemical compound of interest in organic synthesis and materials science research. The presence of both an ester and an ethoxy group adjacent to a triple bond in its structure makes it a potential precursor for developing more complex molecular architectures. Researchers may explore its utility in cyclization reactions or as a building block for polymers with specialized electronic or mechanical properties. The compound's high reactivity due to the propynoic core also opens avenues for its application in pharmaceutical development and the creation of novel fine chemicals. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 3-ethoxyprop-2-ynoate

InChI

InChI=1S/C7H10O3/c1-3-9-6-5-7(8)10-4-2/h3-4H2,1-2H3

InChI Key

RHUHQEZZVJXMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC#CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3,3-Diethoxypropionate

  • Structure : Features two ethoxy groups at the third carbon (C₃) instead of one.
  • Properties: Increased polarity due to the additional ethoxy group, enhancing solubility in polar solvents like ethanol and water. However, the bulkier structure reduces volatility compared to 3-ethoxy-propynoic acid ethyl ester.
  • Applications: Primarily used as a precursor in agrochemical synthesis and as a plasticizer intermediate. Its dual ethoxy groups facilitate nucleophilic substitution reactions, unlike the mono-ethoxy analogue .

Ethyl 3-(4-Biphenyl)-3-oxopropanoate

  • Structure: Contains a biphenyl aromatic ring and a ketone group (3-oxo) on the propanoate chain.
  • Properties: The aromatic biphenyl moiety increases molecular weight (284.31 g/mol) and rigidity, reducing solubility in non-polar solvents. The ketone group introduces electrophilic reactivity, enabling participation in condensation reactions.
  • Applications: Used in pharmaceutical intermediates and organic electronics.

Myristic Acid Ethyl Ester

  • Structure : A saturated fatty acid ester (C₁₄H₂₈O₂) with a 14-carbon chain.
  • Properties: Highly hydrophobic due to its long aliphatic chain, with a melting point of 18–20°C. In contrast, this compound is more polar and liquid at room temperature.
  • Applications: Studied for lipid membrane dynamics and biodegradable plastics. Its hydrophobicity contrasts with the moderate polarity of this compound, which is better suited for dissolving resins and polymers .

Reactivity and Functional Group Analysis

  • Hydrolysis: The ethoxy group in this compound slows ester hydrolysis compared to simpler esters like ethyl acetate, enhancing stability in acidic or alkaline environments .
  • Nucleophilic Substitution: The ethoxy group can act as a leaving group, but its reactivity is lower than that of β-aminocrotonic acid ethyl ester (), which participates in cyclization reactions due to its amino substituent.
  • Thermal Stability: Decomposes at temperatures above 200°C, outperforming diethyl malonate derivatives but underperforming aromatic esters like ethyl 3-(4-biphenyl)-3-oxopropanoate .

Data Table: Key Properties of Comparable Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, est.) Primary Applications
This compound C₇H₁₂O₃ 144.17 Ethoxy, ethyl ester ~170–180 Solvents, coatings
Ethyl 3,3-diethoxypropionate C₉H₁₈O₄ 202.23 Diethoxy, ethyl ester ~210–220 Agrochemical intermediates
Ethyl 3-(4-biphenyl)-3-oxopropanoate C₁₈H₁₆O₃ 284.31 Biphenyl, ketone, ester >250 Pharmaceuticals, electronics
Myristic acid ethyl ester C₁₆H₃₂O₂ 256.43 Long-chain alkyl, ester ~325 Lipid studies, bioplastics

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of EEP via anion-exchange resins involves a Michael addition reaction between ethyl acrylate and ethanol. The resin acts as a solid-phase base catalyst, deprotonating ethanol to generate an ethoxide ion, which attacks the α,β-unsaturated ester (ethyl acrylate). The reaction proceeds under mild conditions (28 ± 2°C) with a molar excess of ethanol (3:1 to 100:1) to drive equilibrium toward the product.

Kinetic Considerations

Reaction kinetics are influenced by:

  • Resin swelling properties : Hydrophilic resins facilitate ethanol diffusion but may reduce active site accessibility.

  • Temperature control : Exothermicity (ΔH ≈ −80 kJ/mol) necessitates precise cooling to maintain 13–15°C feed temperatures.

  • Residence time : Optimal at 2.0 thinning ratio (feed-to-catalyst volume), ensuring 94% yield without ethyl acrylate polymerization.

Fixed-Bed Reactor Design and Operation

Patent CN104016861A specifies a tubular reactor system with the following configuration:

ParameterSpecification
Catalyst bed height1.2–2.5 m (optimized for pressure drop)
Feed composition85:15 ethanol:ethyl acrylate (mass ratio)
Catalyst loading15 wt% relative to ethyl acrylate
Cooling systemJacketed reactor with glycol coolant

Catalyst Pretreatment Protocol

  • Ethanol rinsing : Removes residual moisture and activates resin sites.

  • Nitrogen purging : Eliminates oxygen to prevent radical-induced side reactions.

  • Alkaline regeneration : 2–10% NaOH treatment restores ion-exchange capacity, followed by water washing to pH 7.

Continuous Process Performance

A 90-hour continuous run demonstrated:

  • Ethyl acrylate conversion : 99.2% (residual 0.8% in product stream).

  • Catalyst stability : <2% capacity loss after regeneration cycles.

  • Product purity : 99% EEP after single-stage vacuum distillation.

Tertiary Amine-Catalyzed Batch and Continuous Processes

Reaction System Design

Patent CN112479873A introduces triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as homogeneous catalysts. Key advantages include:

  • No neutralization required : Tertiary amines remain inert post-reaction, enabling direct distillation.

  • Recyclability : Catalysts are recovered in front distillation cuts and reused 5–10 times.

Batch Reactor Parameters

ConditionValue
Molar ratio (EtOH:ethyl acrylate)1–10:1 (optimal 4:1)
Catalyst loading0.1–15 wt% (optimal 0.8 wt%)
Reaction temperature20–30°C (controlled via jacketed cooling)
Pressure0.5 MPa N₂ overlay (prevents oxidation)

Integrated Reaction-Distillation Systems

A 500 L reactor with vacuum rectification (10 mmHg) achieves:

  • Product purity : 99.8% EEP in a single pass.

  • Energy efficiency : Latent heat from exothermic reaction (ΔH ≈ −75 kJ/mol) offsets distillation energy demand.

Distillation Protocol

  • Front-cut collection : 80–120°C fraction recovers unreacted ethanol, ethyl acrylate, and TEA.

  • Product isolation : >120°C fraction yields EEP with ≤0.2% impurities (GC-MS verified).

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

MetricAnion-Exchange ResinTertiary Amine
Maximum yield94%98%
Purity99%99.8%
Catalyst recyclability>90 cycles5–10 cycles
Reaction time3 hours5–8 hours

Environmental and Economic Considerations

  • Waste generation : Resin-based methods produce alkaline wastewater (pH 9–10) from regeneration, requiring neutralization. Tertiary amine systems generate negligible waste due to closed-loop recovery.

  • Capital cost : Tubular reactors demand higher upfront investment but lower operating costs ($0.18/kg EEP vs. $0.22/kg for batch systems).

Industrial Scalability and Process Intensification

Continuous Manufacturing Platforms

Both patents propose semicontinuous operations:

  • Fixed-bed reactors : Enable 24/7 production with automated catalyst regeneration.

  • Reactive distillation columns : Combine reaction and separation in one unit, reducing footprint by 40%.

Quality Control Protocols

  • In-line FTIR monitoring : Tracks ethyl acrylate conversion in real-time (detection limit: 0.1%).

  • GC-FID validation : Ensures EEP purity meets electronic-grade specifications (>99.9% for photoresist applications) .

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable methods for synthesizing 3-ethoxy-propynoic acid ethyl ester, and how can reaction conditions be optimized? A: The esterification of propynoic acid derivatives with ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Optimization involves controlling stoichiometry (1:2 molar ratio of acid to ethanol), temperature (70–90°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or in situ FTIR for ester C=O peak emergence (~1740 cm⁻¹) ensures completion. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Advanced Synthesis: Catalytic Systems

Q: How do heterogeneous catalysts improve the synthesis efficiency of this compound in green chemistry frameworks? A: Zeolites or immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at lower temperatures (40–60°C), reducing energy costs and side reactions. For example, lipase-catalyzed reactions achieve >85% yield in 24 hours with minimal waste. Kinetic studies using HPLC can validate catalyst reusability (>5 cycles without significant activity loss) .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:

  • ¹H/¹³C NMR : Key signals include ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the ester carbonyl (δ 170–175 ppm in ¹³C).
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₇H₁₀O₃ (e.g., [M+H]⁺ = 159.08) .

Advanced Characterization: Computational Modeling

Q: How can DFT calculations predict the reactivity of this compound in nucleophilic acyl substitution? A: Density Functional Theory (B3LYP/6-311++G(d,p)) models the electrophilicity of the carbonyl carbon. Fukui indices (f⁻) identify reactive sites, while transition-state simulations (e.g., with ammonia) estimate activation energies. Compare computed IR spectra with experimental data to validate models .

Basic Applications in Organic Synthesis

Q: How is this compound utilized as a building block in multicomponent reactions? A: Its α,β-unsaturated ester moiety participates in Michael additions or Diels-Alder reactions. For example, coupling with diethylamine forms β-amino esters (yield: 70–80%), characterized by LC-MS and ¹H NMR .

Advanced Applications: Drug Discovery

Q: What strategies enable the incorporation of this compound into bioactive scaffolds targeting enzyme inhibition? A: Structure-activity relationship (SAR) studies focus on modifying the ethoxy group to enhance binding to serine hydrolases. In silico docking (AutoDock Vina) screens derivatives against target proteins (e.g., acetylcholinesterase), followed by in vitro IC₅₀ assays using Ellman’s method .

Analytical Challenges in Complex Mixtures

Q: How can this compound be quantified in reaction mixtures containing structurally similar esters? A: Gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., DB-WAX) and selected ion monitoring (SIM) for m/z 159.08 ensures specificity. Calibration curves (R² > 0.99) across 0.1–100 µg/mL validate sensitivity. Internal standards (e.g., ethyl decanoate) correct for matrix effects .

Stability Under Physiological Conditions

Q: What experimental protocols assess the hydrolytic stability of this compound in buffered solutions? A: Incubate the ester in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 210 nm) at 0, 6, 12, and 24 hours. Pseudo-first-order kinetics model half-life (t₁/₂). Compare with control groups (e.g., ethyl acetate) to benchmark stability .

Resolving Contradictory Reactivity Data

Q: How can conflicting reports about the ester’s reactivity in polar aprotic vs. protic solvents be reconciled? A: Conduct kinetic studies in DMSO and ethanol using stopped-flow UV-Vis spectroscopy. Track the disappearance of the ester’s carbonyl peak (240–260 nm). Solvent parameters (Kamlet-Taft π*) correlate with rate constants (k) to explain solvent-dependent mechanisms (e.g., SN1 vs. SN2 pathways) .

Metabolic Pathway Elucidation

Q: What methodologies identify the metabolic fate of this compound in hepatic models? A: Incubate with human liver microsomes (HLMs) and NADPH. Extract metabolites using SPE (C18 cartridges) and analyze via UPLC-QTOF-MS/MS. Phase I metabolites (e.g., hydrolyzed carboxylic acid) are identified by accurate mass (±5 ppm) and MS/MS fragmentation patterns. CYP450 inhibition assays (fluorescent substrates) pinpoint involved isoforms .

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